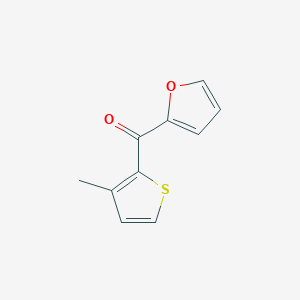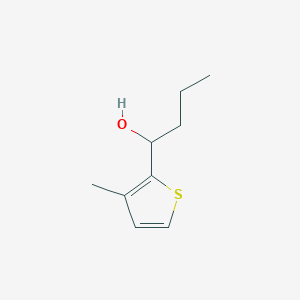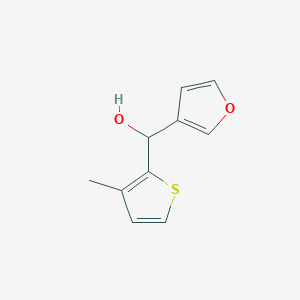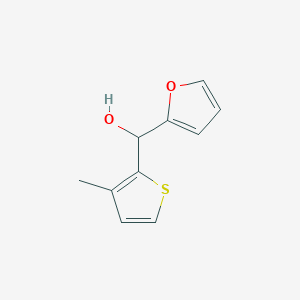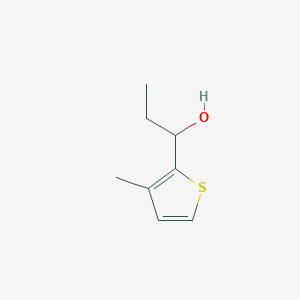
1-(3-Methyl-2-thienyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2-thienyl)-1-propanol is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that exhibit a range of biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-2-thienyl)-1-propanol can be synthesized through several methods, including the following:
Friedel-Crafts Alkylation: This involves the reaction of 3-methylthiophene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, propylmagnesium bromide, can be reacted with 3-methylthiophene to form the desired alcohol after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced purification techniques are employed to scale up the production process.
Chemical Reactions Analysis
1-(3-Methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-methyl-2-thienyl)propanone, using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the ketone derivative back to the alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: 1-(3-methyl-2-thienyl)propanone
Reduction: this compound (reformed)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Methyl-2-thienyl)-1-propanol has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in various chemical processes.
Biology: Thiophene derivatives have been studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored the potential of thiophene derivatives in drug development, particularly for their role in modulating biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
1-(3-Methyl-2-thienyl)-1-propanol is compared with other thiophene derivatives, such as 2-acetyl-3-methylthiophene and 1-(2-thienyl)ethanone. While these compounds share structural similarities, this compound is unique in its specific functional groups and potential applications. The presence of the hydroxyl group in this compound distinguishes it from other thiophene derivatives, contributing to its unique chemical reactivity and biological activity.
Comparison with Similar Compounds
2-Acetyl-3-methylthiophene
1-(2-thienyl)ethanone
3-Methyl-2-acetylthiophene
Thiophene, 2-acetyl-3-methyl
This comprehensive overview highlights the significance of 1-(3-Methyl-2-thienyl)-1-propanol in various scientific and industrial applications
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-3-7(9)8-6(2)4-5-10-8/h4-5,7,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPDTEIDWPIYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CS1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
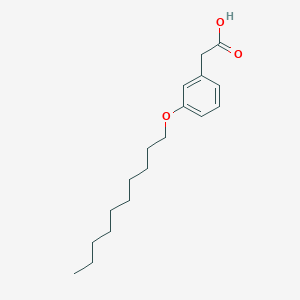
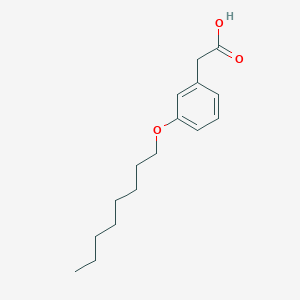
methylamine](/img/structure/B7865297.png)
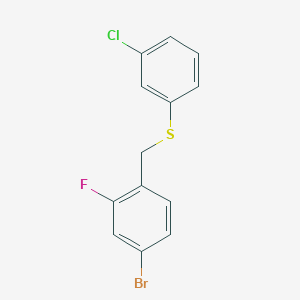
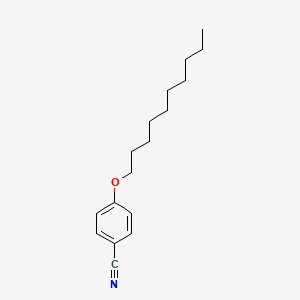
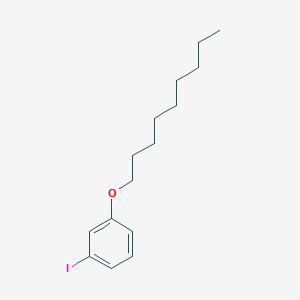

![2-[(3-Chlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B7865337.png)
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)
